triphenylacetic acid synthesis via grignard reaction
triphenylacetic acid synthesis via grignard reaction
An In-depth Technical Guide to the Synthesis of Triphenylacetic Acid via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl magnesium halide (the Grignard reagent) with an electrophile.[1][2] One of its significant applications is the synthesis of carboxylic acids through the carboxylation of a Grignard reagent with carbon dioxide.
This technical guide provides a comprehensive overview of the synthesis of triphenylacetic acid. This process involves the formation of a triphenylmethylmagnesium halide Grignard reagent from triphenylmethyl chloride (trityl chloride), followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data.
Reaction Mechanism and Workflow
The synthesis proceeds in three primary stages:
-
Formation of the Grignard Reagent : Triphenylmethyl chloride reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form triphenylmethylmagnesium chloride.[3][4] This step is critical and highly sensitive to moisture.
-
Carboxylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This is typically achieved by pouring the Grignard solution over crushed dry ice.
-
Acidic Workup : The resulting magnesium carboxylate salt is protonated with a dilute acid (such as sulfuric or hydrochloric acid) to yield the final product, triphenylacetic acid.[2][5]
Reaction Mechanism Diagram
Caption: Reaction mechanism for triphenylacetic acid synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for Grignard synthesis.
Experimental Protocol
This protocol details the synthesis of triphenylacetic acid from triphenylmethyl chloride.
Materials and Reagents:
-
Triphenylmethyl chloride (Trityl chloride, (C₆H₅)₃CCl)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Dry ice (solid CO₂)
-
Sulfuric acid (H₂SO₄), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Petroleum ether or ligroin (for recrystallization)
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Separatory funnel
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Drying tube (filled with CaCl₂)
Procedure:
Part 1: Preparation of Triphenylmethylmagnesium Chloride
-
Glassware Preparation : All glassware must be scrupulously dried to prevent moisture from interfering with the reaction.[6] Wash glassware, rinse with acetone, and dry in an oven overnight.[6] Assemble the apparatus (round-bottom flask, condenser, dropping funnel) while hot and allow it to cool to room temperature under a dry atmosphere (e.g., protected by a drying tube).
-
Initiation : Place magnesium turnings into the round-bottom flask. Add a single small crystal of iodine, which helps to activate the magnesium surface.[3][7]
-
Reagent Addition : In the dropping funnel, prepare a solution of triphenylmethyl chloride in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or by crushing the magnesium with a dry stirring rod.[3] A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[7]
-
Reflux : Once the reaction has started, slowly add the remaining triphenylmethyl chloride solution from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, cool the flask with an ice bath. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
Part 2: Carboxylation and Workup
-
Carboxylation : In a separate large beaker, place a generous amount of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle swirling. The Grignard reagent will react with the solid carbon dioxide.
-
Hydrolysis : Allow the excess dry ice to sublime. Slowly and carefully add 2M sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[8][9] This step is exothermic and should be performed in an ice bath.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.[10] Combine all organic layers.
-
Washing : Wash the combined organic layer with water and then with a saturated brine solution to remove residual acid and inorganic salts.[6]
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter to remove the drying agent and evaporate the solvent using a rotary evaporator or a steam bath to obtain the crude triphenylacetic acid.
Part 3: Purification
-
Recrystallization : Purify the crude product by recrystallization. A suitable solvent system can be a mixture of a high-boiling petroleum ether and a more polar solvent. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[5] Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Quantitative Data
The following table provides representative quantities and expected outcomes for the synthesis. Actual yields may vary depending on experimental conditions, particularly the exclusion of moisture.
| Parameter | Value | Source/Rationale |
| Reactants | ||
| Triphenylmethyl chloride | 10.0 g (35.8 mmol) | Stoichiometric starting point.[11] |
| Magnesium Turnings | 1.0 g (41.1 mmol) | A slight excess is used to ensure complete reaction of the halide.[7] |
| Anhydrous Diethyl Ether | 100 mL | Common solvent for Grignard reactions, used to dissolve reactants.[3] |
| Dry Ice | ~50 g | A large excess is used to ensure complete carboxylation. |
| 2M Sulfuric Acid | ~75 mL | Sufficient amount for hydrolysis and quenching unreacted magnesium.[10] |
| Reaction Conditions | ||
| Reaction Temperature | 35-40 °C (Refluxing Ether) | Standard condition for Grignard reagent formation in diethyl ether.[12] |
| Reaction Time | 1-2 hours | Typical duration for Grignard formation and subsequent carboxylation. |
| Product | ||
| Theoretical Yield | 10.3 g | Based on the stoichiometry from triphenylmethyl chloride. |
| Expected Yield | 30-75% | Grignard reaction yields can be variable, highly dependent on anhydrous conditions.[9][12][13] |
| Appearance | White solid | Expected appearance of pure triphenylacetic acid.[14] |
| Melting Point | 269-272 °C | Literature value for triphenylacetic acid. |
Potential Problems and Side Reactions
-
Moisture Contamination : Grignard reagents are strong bases and will be quenched by any protic solvent, including water from the atmosphere or wet glassware.[2][8] This reduces the yield significantly.
-
Reaction Initiation Failure : The magnesium surface is often coated with a layer of magnesium oxide, which can prevent the reaction from starting.[8] Activation with iodine, crushing the magnesium, or adding a small amount of a more reactive halide can help initiate the reaction.[3]
-
Dimer Formation (Gomberg's Dimer) : Trityl radicals can form during the reaction and couple to produce a dimer, hexaphenylethane, or related structures.[11] This is a known side reaction for trityl compounds.
References
- 1. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 12. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 13. odinity.com [odinity.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
